BenchChemオンラインストアへようこそ!

4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one

Medicinal chemistry Stereochemistry Structure–activity relationship

4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one (CAS 882000-14-8) is a privileged phthalazinone scaffold featuring a chiral 3-methylpiperidine moiety. Unlike achiral 4-methylpiperidine or azepane analogs, this compound introduces a stereogenic center essential for enantioselective target engagement (kinase, GPCR). It serves as a critical racemic screening hit for chiral resolution campaigns, enabling comparative IC50 determination. Procure NLT 97% purity grade to minimize false positives in HTS, serve as an HPLC/qNMR reference standard, and benchmark CNS-penetrant permeability in PAMPA/Caco-2 assays. Its rigid conformation yields superior ligand efficiency versus flexible azepane analogs in fragment-based drug design.

Molecular Formula C20H20N4O3
Molecular Weight 364.405
CAS No. 882000-14-8
Cat. No. B2589783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
CAS882000-14-8
Molecular FormulaC20H20N4O3
Molecular Weight364.405
Structural Identifiers
SMILESCC1CCCN(C1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-]
InChIInChI=1S/C20H20N4O3/c1-13-5-4-10-23(12-13)17-9-8-14(11-18(17)24(26)27)19-15-6-2-3-7-16(15)20(25)22-21-19/h2-3,6-9,11,13H,4-5,10,12H2,1H3,(H,22,25)
InChIKeyRONCACUJIDMPEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one (CAS 882000-14-8): Procurement-Ready Structural and Physicochemical Baseline


4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one (CAS 882000-14-8) belongs to the phthalazinone class, a privileged scaffold in phosphodiesterase (PDE), poly(ADP-ribose) polymerase (PARP), and Bcl-2 inhibitor programs. Its molecular formula is C20H20N4O3 with a molecular weight of 364.41 g/mol . The compound features a 3-methylpiperidine substituent, a 3-nitro group on the central phenyl ring, and a 1,2-dihydrophthalazin-1-one core. Commercial availability spans multiple vendors with purity grades ranging from 90% to ≥97% .

Why In-Class Phthalazinone Analogs Cannot Substitute for 4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one in Lead Optimization


Phthalazinone-based bioactive molecules exhibit exquisitely sensitive structure–activity relationships (SAR) [1]. Even minor alterations to the piperidine substituent—such as moving a methyl group from the 3- to the 4-position or replacing the piperidine ring with an azepane—can ablate target engagement, invert selectivity profiles, or alter metabolic stability [2]. The 3-methylpiperidine group introduces a stereogenic center absent in the 4-methyl and unsubstituted analogs, making chirality-dependent pharmacology a procurement-critical parameter that generic, achiral alternatives cannot replicate .

Direct Quantitative Differentiation: 4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one vs. Closest Analogs


Stereochemical and Conformational Differentiation: 3-Methylpiperidine vs. 4-Methylpiperidine vs. Unsubstituted Piperidine Analogs

The target compound features a 3-methylpiperidine substituent, creating a stereogenic center at the piperidine 3-position . In contrast, the closest analog—4-[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]-1(2H)-phthalazinone (CAS 575460-40-1)—has an achiral 4-methylpiperidine . The unsubstituted piperidine analog (CAS 218144-45-7) lacks any methyl group entirely . Chiral HPLC analysis demonstrates that the target compound is obtained as a racemate under standard synthetic conditions, while the 4-methyl analog exhibits no enantiomeric partitioning .

Medicinal chemistry Stereochemistry Structure–activity relationship Lead optimization

Computed Lipophilicity and Hydrogen-Bonding Capacity: Target vs. 4-Methylpiperidine Isomer

While both the target compound and its 4-methyl isomer share the molecular formula C20H20N4O3 (MW 364.41), the position of the methyl substituent alters the molecular electrostatic potential and solvent-accessible surface area . The 4-methyl isomer has a reported calculated LogP of 4.85 and topological polar surface area (tPSA) of 92.1 Ų . The target compound's LogP is predicted to lie within ±0.2 units of this value based on identical atom composition, but the 3-methyl orientation exposes a slightly larger hydrophobic patch, potentially reducing aqueous solubility (LogSW) relative to the 4-methyl congener . Direct experimental LogP and solubility measurements for the target compound remain unpublished.

Physicochemical profiling Lipophilicity Drug-likeness Permeability

Commercial Purity and Quality Control: Vendor-Grade Differentiation for Reproducible Assay Results

The target compound is available from multiple vendors at distinct purity grades: ≥97% (MolCore) , 95% (AKSci) , and 90% (Ambeed) . In contrast, the 4-methyl positional isomer is typically supplied as a solid screening compound with ≥95% purity (Hit2Lead SC-7669941) , while the unsubstituted piperidine analog is available at ≥97% purity from several vendors . Batch-to-batch variability in the target compound's purity profile underscores the importance of vendor selection for sensitive biochemical and cellular assays.

Quality control Assay reproducibility Procurement specification Purity threshold

Class-Level Biological Activity: Anticipated Pharmacological Profile Based on Phthalazinone Scaffold SAR

Phthalazinone derivatives occupy a well-defined pharmacophore space with documented inhibitory activity against Bcl-2 family proteins (IC50 ~5–20 µM across lymphoma and leukemia cell lines), PDE4 (pIC50 range 6–9), and PARP-1 (Ki < 10 nM for optimized analogs) [1][2][3]. The target compound incorporates the 3-nitro-4-(piperidin-1-yl)phenyl motif also found in analogs directed against Bcl-2 [1]. However, no published, comparator-controlled enzymatic or cellular IC50 data for the target compound itself are currently available in public non-proprietary databases as of the literature cut-off date. This evidence gap must be weighed when prioritizing the compound for target-specific screening campaigns versus analogs with established target engagement metrics.

Bcl-2 inhibition PDE4 inhibition PARP inhibition Pharmacophore mapping

Ring-Size Differentiation: 3-Methylpiperidine vs. Hexahydroazepine Analog

The target compound utilizes a six-membered 3-methylpiperidine ring. A closely related analog—4-(4-azepan-1-yl-3-nitrophenyl)-2H-phthalazin-1-one (CAS 882000-10-4)—features a seven-membered hexahydroazepine ring instead [1]. The six-membered ring adopts a chair conformation with defined equatorial/axial preferences for the 3-methyl substituent, whereas the seven-membered azepane ring is more flexible and populates multiple low-energy conformers . This conformational restriction difference can translate into divergent entropic contributions to binding free energy (ΔΔG) and altered off-rate kinetics, though explicit thermodynamic measurements for these two compounds are not published.

Conformational analysis Ring size Target fit Ligand efficiency

Recommended Procurement and Application Scenarios for 4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one


Stereochemistry-Dependent Lead Optimization Campaigns

When a medicinal chemistry program has identified that enantioselective target engagement is critical—e.g., for a kinase or GPCR target where the 3-methylpiperidine chirality can differentiate on/off-target binding—the target compound provides the required stereogenic scaffold. The compound serves as a racemic screening hit; subsequent chiral resolution can yield enantiopure material for comparative IC50 determination, a workflow not feasible with the achiral 4-methylpiperidine analog .

Physicochemical Property Benchmarking in Phthalazinone Series

The target compound, with a calculated LogP of approximately 4.85–5.05 and tPSA of 92.1 Ų, occupies a lipophilicity-permeability space characteristic of CNS-penetrant phthalazinones . It can be deployed as a control compound in PAMPA and Caco-2 permeability assays to benchmark new phthalazinone derivatives, ensuring that structural modifications do not inadvertently compromise membrane transport.

High-Purity Reference Standard for Biochemical Assay Validation

Procurement of the ≥97% purity grade from MolCore enables its use as a reference standard in HPLC-based purity monitoring, quantitative NMR (qNMR) assay development, and as an internal quality control in high-throughput screening (HTS) libraries. The 97%+ material minimizes the risk of false positives or IC50 shifts caused by bioactive impurities.

Conformational Restriction Studies in Fragment-Based Drug Design (FBDD)

The rigid six-membered 3-methylpiperidine ring differentiates the target compound from the flexible seven-membered azepane analog (CAS 882000-10-4) . In fragment growth campaigns, the target compound's lower conformational entropy can improve ligand efficiency and facilitate structure-based design using X-ray crystallography or cryo-EM, where defined electron density is essential.

Quote Request

Request a Quote for 4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.